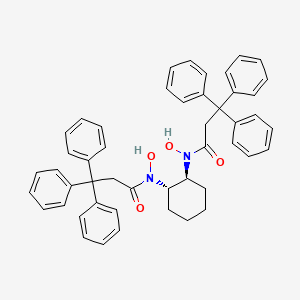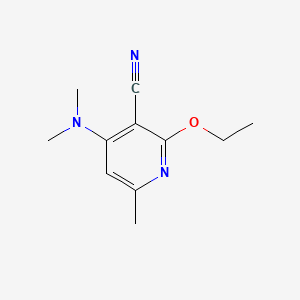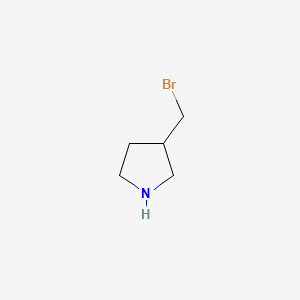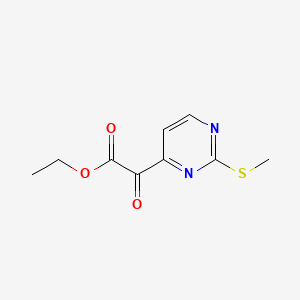
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” is a complex organic compound that features a cyclohexane ring substituted with two N-hydroxy-3,3,3-triphenylpropanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 3,3,3-triphenylpropanoic acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of intermediates.
Catalysts and Reagents: Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is essential.
Análisis De Reacciones Químicas
Types of Reactions
“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are used.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are employed.
Substitution: Conditions typically involve Lewis acids like AlCl₃ (aluminium chloride) or FeCl₃ (ferric chloride).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,2-dione derivatives, while reduction may produce cyclohexane-1,2-diamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of polymers and advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways by inhibiting or activating certain proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)
- N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2,2-triphenylpropanamide)
Uniqueness
The uniqueness of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” lies in its specific stereochemistry and the presence of triphenyl groups, which confer distinct physical and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-hydroxy-N-[(1S,2S)-2-[hydroxy(3,3,3-triphenylpropanoyl)amino]cyclohexyl]-3,3,3-triphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHFLRGVWVBFFY-CXNSMIOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659807 |
Source


|
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217447-82-9 |
Source


|
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)








